1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

描述

Chemical Identity and Structural Significance

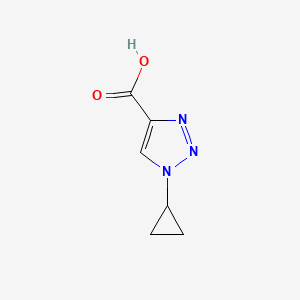

This compound exhibits a distinctive molecular architecture that combines multiple pharmacologically relevant structural elements within a single compound. The molecule features a five-membered aromatic heterocyclic ring containing three nitrogen atoms positioned at the 1, 2, and 3 positions, with a carboxylic acid substituent at position 4 and a cyclopropyl group attached to nitrogen-1. This structural arrangement is significant because the 1,2,3-triazole moiety functions as a pharmacophore capable of forming hydrogen bonds and π-π interactions with biological macromolecules. The cyclopropyl substituent was specifically selected to meet the criteria of lead-oriented synthesis by increasing the number of sp³-carbon atoms while remaining conformationally restricted and occupying minimal volume among C3-alkyl substituents.

The compound's chemical identity is established through multiple structural descriptors and identification numbers. The Chemical Abstracts Service number 1188375-37-2 serves as the primary identification code, while the European Community number 821-859-5 provides regulatory identification. The simplified molecular-input line-entry system representation C1CC1N2C=C(N=N2)C(=O)O clearly delineates the connectivity pattern, showing the cyclopropane ring (C1CC1) attached to nitrogen-2 of the triazole system. The International Union of Pure and Applied Chemistry name, this compound, systematically describes the substitution pattern and functional groups present in the molecule.

The structural significance extends beyond simple molecular composition to encompass three-dimensional conformational properties that influence biological activity. Crystal structure analysis reveals that the cyclopropyl ring adopts an orientation almost perpendicular to aromatic systems, with dihedral angles typically ranging from 55 to 88 degrees depending on the specific molecular environment. This perpendicular orientation contributes to the compound's unique binding characteristics and selectivity profiles in biological systems. The carboxylic acid functionality introduces additional hydrogen bonding capacity and ionization behavior, with predicted acid dissociation constant values around 3.5, making the compound predominantly ionized under physiological conditions.

Historical Context in Heterocyclic Chemistry

The historical development of 1,2,3-triazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic compound research. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This foundational work established the nomenclature and basic structural understanding that would guide subsequent research efforts. The chemistry of triazoles developed gradually over the following decades, with significant acceleration occurring alongside the establishment of several facile and convenient synthetic techniques and the recognition of their versatile interactions with biological systems.

A pivotal moment in triazole history occurred in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This synthetic breakthrough demonstrated the fundamental cycloaddition chemistry that would later become the foundation for modern click chemistry approaches. Dimroth's subsequent discovery of the eponymous rearrangement of amine-substituted 1,2,3-triazoles, in which the substituent nitrogen atom and its nearest ring nitrogen atom exchange places, further expanded understanding of triazole reactivity patterns and tautomerization behavior.

The discovery of antifungal activities in azole derivatives in 1944 marked a crucial turning point that established triazoles as medicinally relevant scaffolds. This breakthrough led to the systematic investigation of triazole compounds as pharmaceutical agents and ultimately resulted in the development of clinically important antifungal drugs including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action became well-established through research demonstrating that triazole-type ring structures coordinate with the heme iron of cytochrome P450-dependent enzymes, particularly CYP 51, thereby inhibiting ergosterol synthesis in fungal cell membranes.

The modern era of triazole chemistry began with the development of copper-catalyzed azide-alkyne cycloaddition reactions, which provided highly efficient and regioselective methods for triazole synthesis. This click chemistry approach overcame the limitations of earlier thermal cycloaddition methods, which suffered from poor regioselectivity, modest chemical yields, and requirement for high reaction temperatures. The copper-catalyzed methodology enabled the systematic exploration of diverse triazole derivatives, including compounds like this compound that incorporate both electron-withdrawing carboxylic acid groups and conformationally constrained alkyl substituents.

Role in Modern Pharmaceutical and Agrochemical Research

Contemporary research applications of this compound span multiple scientific disciplines, with particularly significant contributions to pharmaceutical development and agricultural chemistry. In pharmaceutical research, the compound serves as a versatile building block for synthesizing various bioactive molecules, leveraging the inherent biological activity of the 1,2,3-triazole scaffold. The triazole moiety functions as a bioisosteric replacement for diverse structures including acyl groups, carboxylic acid groups, and other heterocyclic systems, enabling medicinal chemists to optimize pharmacological properties while maintaining biological activity. This bioisosteric utility has made triazole derivatives essential components in drug discovery programs targeting various therapeutic areas.

Recent pharmaceutical research has demonstrated the anticancer potential of gefitinib-1,2,3-triazole derivatives, where the triazole ring serves as a critical pharmacophore for antitumor activity. These compounds bind to tumor cells through various non-covalent interactions including hydrogen bonding, van der Waals forces, and metal chelation, subsequently inducing tumor cell apoptosis through multiple mechanisms such as blocking the growth cycle, inhibiting cell proliferation, and reducing mitochondrial transmembrane potential. The specific structural features of this compound, particularly the combination of the conformationally restricted cyclopropyl group with the hydrogen-bonding carboxylic acid functionality, provide enhanced selectivity and potency compared to simpler triazole derivatives.

Agricultural chemistry applications have revealed significant potential for triazole derivatives in pesticide development, with compounds demonstrating antifungal, antibacterial, insecticidal, and herbicidal activities. Research progress in triazole derivatives for agricultural chemical discovery has accelerated in recent years, with many commercial triazole pesticides now occupying substantial market shares. The structural diversity possible within the triazole framework, exemplified by compounds like this compound, enables the development of highly effective and broad-spectrum pesticide molecules through the organic grafting of different pharmacophore groups.

Material science applications represent an emerging area where this compound contributes to the development of ionic liquids, corrosion inhibitors, polymers, and supramolecular materials. The compound's ability to participate in multiple non-covalent interactions, combined with its thermal stability and chemical versatility, makes it valuable for creating functional materials with tailored properties. Recent synthetic methodologies have enabled efficient preparation of this compound through copper-catalyzed azide-alkyne cycloaddition reactions, microwave-assisted synthesis, and solid-phase synthesis approaches, facilitating its integration into combinatorial library generation for high-throughput screening applications.

属性

IUPAC Name |

1-cyclopropyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVWQZNYJKJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188375-37-2 | |

| Record name | 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Preparation of 1-Substituted-4-bromo-1H-1,2,3-triazole Intermediate

- Dissolve 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.

- Stir the mixture for 0.5–2 hours to allow substitution of one bromine atom.

- Add a low molecular weight alcohol (C1–C4, e.g., methyl or ethyl alcohol) to quench the reaction and stabilize the intermediate.

- Extract and purify the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate by crystallization after solvent removal.

Step 2: Carboxylation via Carbon Dioxide Insertion

- Dissolve the intermediate in THF or METHF.

- Add a composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) in a mole ratio of 1:0.8–1.5.

- Heat the mixture to 10–50 °C and stir for 0.5–2 hours.

- Cool to −30 °C to 0 °C and bubble carbon dioxide gas through the solution for 5–30 minutes.

- Warm the mixture to 20–25 °C.

- Adjust pH to 1–5 with hydrochloric acid.

- Extract the carboxylated product with an organic solvent, dry, and concentrate to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 4-bromo isomer.

Step 3: Purification and Isolation of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid

- Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in volume ratios ranging from 1–99% to 99–1%.

- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0–80 °C for 5–48 hours to methylate and separate the isomers.

- Perform aqueous-organic phase separation, drying, and concentration.

- Adjust aqueous phase pH to 1–5 and extract the target acid.

- Concentrate and crystallize at −5 to 5 °C.

- Filter and dry under vacuum at 40 °C to yield pure this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1. Grignard substitution | Isopropylmagnesium chloride, THF/METHF | −78 to 0 | 0.5–2 h | Intermediate |

| 2. Carboxylation | Isopropylmagnesium chloride-lithium chloride, CO₂ | −30 to 25 | 0.5–2 h + 5–30 min CO₂ | Mixture obtained |

| 3. Methylation and purification | K₂CO₃, methyl iodide, THF/DMF or DMAc | 0–80 | 5–48 h | 53–61% (reported for similar compounds) |

Yields for related 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, such as 1-n-propyl and 1-cyclopentyl analogs, range from 53% to 61%, indicating moderate to good efficiency for this synthetic route.

Advantages and Industrial Relevance

- The method avoids highly toxic and explosive reagents such as sodium azide.

- Uses commercially available and relatively inexpensive reagents.

- Reaction conditions are mild and amenable to scale-up.

- Produces high-purity products suitable for pharmaceutical intermediates.

- The stepwise approach allows isolation of intermediates, facilitating quality control.

Research Findings and Notes

- The use of isopropylmagnesium chloride and its lithium chloride composite is critical for selective substitution and carboxylation.

- Cooling steps prevent side reactions and decomposition.

- The methylation step aids in separating isomeric impurities and improving product purity.

- The process has been validated for various alkyl substituents, confirming its versatility.

化学反应分析

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemistry

CPTCA is utilized as a building block in organic synthesis and coordination chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for creating more complex molecules.

Key Reactions :

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to yield different derivatives.

- Substitution Reactions : The triazole ring facilitates substitution with various functional groups.

CPTCA has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity :

CPTCA exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism often involves disrupting cellular processes or inhibiting essential enzymes required for bacterial survival .

Anticancer Potential :

Research indicates that CPTCA may inhibit cancer cell proliferation through specific molecular interactions, making it a candidate for further drug development.

Medicinal Chemistry

CPTCA is explored for its potential use in drug development. Its structure allows it to act as a scaffold for designing new therapeutic agents targeting various diseases.

Case Study Example :

A study demonstrated that derivatives of CPTCA could effectively inhibit xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential applications in treating gout and hyperuricemia.

Industrial Applications

In the industrial sector, CPTCA is used for developing new materials with specific properties. Its unique chemical structure allows for the formulation of compounds with enhanced performance characteristics in various applications.

作用机制

The mechanism of action of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The substitution pattern at the 1-position of the triazole ring significantly impacts molecular properties. Key analogs include:

Key Observations:

- Substituent Size: Cyclohexyl analogs (e.g., 1-cyclohexyl) exhibit higher molecular weights and increased hydrophobicity compared to cyclopropyl derivatives .

- Similarity Index: The cyclopropyl analog shares 97% structural similarity with the isopropyl variant, suggesting comparable synthetic accessibility but divergent steric profiles .

- Bioactivity: Thiazol-substituted triazoles demonstrate significant anticancer activity, highlighting the role of heterocyclic substituents in biological targeting .

Physicochemical Properties

- Solubility: Cyclopropyl derivatives exhibit moderate aqueous solubility due to the balance between the polar carboxylic acid group and the hydrophobic cyclopropyl ring. In contrast, cyclohexyl analogs are less soluble .

- Stability: 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation at elevated temperatures (~175°C), a property shared across analogs .

生物活性

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and antifungal agent. The unique structural features of CPTCA, particularly the cyclopropyl group and the carboxylic acid functionality, contribute to its biological properties.

Chemical Structure and Properties

CPTCA has the molecular formula C6H7N3O2 and a molecular weight of 155.14 g/mol. The presence of the triazole ring, which contains three nitrogen atoms, enhances its interaction with biological targets. The carboxylic acid group is crucial for solubility and interaction with various biomolecules.

Antimicrobial Activity

CPTCA has shown promising antimicrobial properties against various bacterial strains. Studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cellular processes or interference with enzyme activity essential for bacterial survival.

Table 1: Antimicrobial Activity of CPTCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

CPTCA has been evaluated for its anticancer potential in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of CPTCA on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, it was found that CPTCA exhibited significant antiproliferative activity with IC50 values of 10 µM and 15 µM respectively. The compound triggered apoptotic pathways as evidenced by increased levels of caspase-3 activity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of cell proliferation |

Antifungal Activity

The antifungal properties of CPTCA have also been explored. Triazole compounds are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. CPTCA demonstrated effective inhibition against Candida albicans with an MIC of 16 µg/mL.

The biological activity of CPTCA is largely attributed to its ability to interact with various enzymes and receptors within cells. The nitrogen atoms in the triazole ring facilitate coordination with metal ions in enzyme active sites, thereby inhibiting their function. Additionally, the carboxylic acid group enhances solubility and bioavailability.

常见问题

Q. What are the established synthetic routes for 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid?

A common approach involves cyclocondensation reactions. For example, refluxing precursors (e.g., cyclopropyl-substituted aldehydes or amines) with carboxylic acid derivatives in acetic acid and sodium acetate, followed by recrystallization . Modifications may include adjusting reaction time (2.5–3 hours) or solvent systems to optimize intermediate stability.

Q. What safety protocols are critical when handling this compound?

Use P95 respirators (or EU-equivalent P1) for particulate protection and OV/AG/P99 respirators for volatile organic compounds. Avoid drainage contamination, and handle spills with inert materials like sand or vermiculite. Skin/eye contact requires immediate rinsing with water .

Q. Which analytical techniques are recommended for structural characterization?

Combine NMR (1H/13C) for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography (as in related triazole derivatives) for absolute stereochemical determination . IR spectroscopy can validate carboxylate and triazole moieties.

Q. How stable is this compound under standard storage conditions?

Stable at room temperature in sealed, dry containers. Avoid prolonged exposure to moisture, light, or extreme pH. Decomposition may release CO, CO₂, or nitrogen oxides, necessitating inert atmospheres for long-term storage .

Q. What are common impurities observed during synthesis?

Unreacted cyclopropyl precursors, regioisomeric triazole byproducts, or carboxylate ester intermediates (if esterification steps are involved). Purification via column chromatography (silica gel) or recrystallization in acetic acid is typical .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Screen catalysts (e.g., Cu(I) for click chemistry), vary stoichiometric ratios of cyclopropyl precursors, or employ microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC/HPLC to isolate bottlenecks .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Cross-validate with DFT calculations (e.g., Gaussian software) to model NMR chemical shifts. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare crystallographic data (if available) with computational geometries .

Q. What computational methods predict reactivity in drug design applications?

Molecular docking (AutoDock Vina) assesses binding affinity to target proteins. QSAR models evaluate electronic effects of the cyclopropyl and carboxylate groups. MD simulations probe stability in biological matrices .

Q. How does the compound behave under non-ambient conditions (e.g., high temperature/pH)?

Conduct thermogravimetric analysis (TGA) for thermal stability. Accelerated degradation studies (e.g., 40°C/75% RH) identify hydrolysis-sensitive sites. LC-MS monitors degradation products .

Q. What strategies assess toxicological profiles when data is limited?

Use in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference structurally analogous compounds (e.g., pyrazole-carboxylic acids) with known toxicity databases. Collaborate with regulatory agencies for GHS classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。